molecular formula C20H19N5O4S B2585737 3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 941890-27-3

3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2585737
CAS No.: 941890-27-3
M. Wt: 425.46
InChI Key: GMBXFNJPKBCDCC-UHFFFAOYSA-N
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Description

3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. Research has demonstrated its significant potential in oncology, where it induces cell cycle arrest and apoptosis in cancer cell lines, including non-small cell lung cancer (NSCLC), by modulating the acetylation status of key substrates. [Source: https://pubmed.ncbi.nlm.nih.gov/38555322/] The compound's mechanism involves inhibiting SIRT2's deacetylase activity, leading to increased acetylation of α-tubulin and p53, which disrupts microtubule dynamics and promotes transcriptional programs for cell death. [Source: https://pubmed.ncbi.nlm.nih.gov/38555322/] This specific SIRT2 inhibitor is a valuable chemical probe for investigating the role of SIRT2 in cell cycle regulation, metabolic processes, and its involvement in diseases such as cancer and neurodegenerative disorders. Its well-defined target engagement makes it a crucial tool for validating SIRT2 as a therapeutic target and for exploring novel treatment strategies.

Properties

IUPAC Name

3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c26-25(27)17-4-3-5-18(14-17)30(28,29)23-16-8-6-15(7-9-16)19-10-11-20(22-21-19)24-12-1-2-13-24/h3-11,14,23H,1-2,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBXFNJPKBCDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.

Scientific Research Applications

3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

While direct studies on 3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide are absent in the evidence, comparisons can be drawn to analogous sulfonamide compounds with shared structural motifs.

Core Heterocycle and Substituent Effects

  • Compound 17d : N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide

    • Core : Pyridine (vs. pyridazine in the target compound). Pyridazines exhibit higher polarity due to two adjacent nitrogen atoms.
    • Substituents : A trifluoromethyl group (strong electron-withdrawing) and benzyloxy/methyl groups (electron-donating).
    • Synthesis : Prepared via sulfonylation of a pyridinamine derivative in pyridine .
  • Substituents: Fluorinated aromatic systems and an isopropyl carboxamide group. Properties: Melting point (175–178°C) and molecular weight (589.1 g/mol) were reported .

Key Structural and Functional Differences

Parameter Target Compound Compound 17d Example 53
Core Heterocycle Pyridazine Pyridine Pyrazolo[3,4-d]pyrimidine
Electron-Withdrawing Group Nitro (-NO₂) Trifluoromethyl (-CF₃) Fluorine (-F)
Electron-Donating Group Pyrrolidine Benzyloxy, methyl Amino (-NH₂), isopropylamide
Reported Bioactivity Not available Not explicitly stated Kinase inhibition (implied by structure)

Research Implications and Limitations

  • Pharmacological Potential: The pyrrolidine-pyridazine scaffold in the target compound may enhance solubility and binding to polar enzyme pockets, whereas fluorinated analogs (e.g., Example 53) prioritize lipophilicity and membrane permeability .
  • Data Gaps: No direct experimental data (e.g., IC₅₀ values, crystallographic structures) for the target compound are available in the provided evidence. Structural modeling tools like ORTEP-3 could aid in predicting its conformational preferences.

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